molecular formula C8H6ClIO4S B6614311 methyl 3-(chlorosulfonyl)-5-iodobenzoate CAS No. 1155083-86-5

methyl 3-(chlorosulfonyl)-5-iodobenzoate

Cat. No.: B6614311
CAS No.: 1155083-86-5
M. Wt: 360.55 g/mol
InChI Key: BGULWIKQSCOSTF-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-iodobenzoate is an organosulfur compound that features both chlorosulfonyl and iodobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(chlorosulfonyl)-5-iodobenzoate typically involves the chlorosulfonylation of methyl 5-iodobenzoate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonylating agent. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-5-iodobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly reactive and can undergo substitution reactions, while the iodobenzoate moiety can be reduced to form various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which makes the compound more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(chlorosulfonyl)-5-iodobenzoate is unique due to the presence of both chlorosulfonyl and iodobenzoate functional groups.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGULWIKQSCOSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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